molecular formula C15H21ClN4O3 B2849356 Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate CAS No. 1877732-25-6

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate

Cat. No. B2849356
CAS RN: 1877732-25-6
M. Wt: 340.81
InChI Key: ZUYISFKVUNYHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate, also known as TBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBC is a diazepane derivative that has been synthesized using a variety of methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the regulation of cognitive function. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes and receptors in the body, leading to changes in neurotransmitter levels and neuronal excitability. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to exhibit anti-cancer activity, inhibiting the growth of cancer cells in vitro. However, further research is needed to fully understand the biochemical and physiological effects of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively easy to synthesize using standard organic chemistry techniques. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate is also relatively stable, making it suitable for use in long-term experiments. However, one limitation of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate is that it can be difficult to solubilize in aqueous solutions, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for research on Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate. One area of research is the development of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the anti-cancer properties of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate, including its potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate and its biochemical and physiological effects.

Synthesis Methods

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 2-chloropyrimidine-5-carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. The compound has been shown to exhibit significant biological activity, making it a promising candidate for drug development. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-5-19(7-8-20)12(21)11-9-17-13(16)18-10-11/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYISFKVUNYHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.